molecular formula C3H5NO B1376993 Acrylamide-1-13C CAS No. 287399-24-0

Acrylamide-1-13C

Cat. No. B1376993
CAS RN: 287399-24-0
M. Wt: 72.07 g/mol
InChI Key: HRPVXLWXLXDGHG-LBPDFUHNSA-N
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Description

Acrylamide-1-13C is a variant of acrylamide where one of the carbon atoms is the isotope Carbon-13 . It is used in various applications and services .


Synthesis Analysis

The synthesis of acrylamide-based hydrogels has been studied extensively. A new approach to the preparation of these hydrogels involves the initiation of polymerization of acrylamide with 1,3-Dimethylimidazolium . This process is able to initiate radical polymerization under drying aqueous solutions of acrylamide, even at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is H213CONH2 . It is a solid form with a mass shift of M+1 .


Chemical Reactions Analysis

Acrylamide is formed in carbohydrate-rich food when heated >120 °C through the Maillard reaction . The main parameters that affect acrylamide formation in foods are the composition of the raw food, and time–temperature of food processing .


Physical And Chemical Properties Analysis

This compound is a solid form with a boiling point of 125°C/25mmHg (lit.) . It is suitable for protein expression .

Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation

Acrylamide-1-13C has been instrumental in studying the metabolism of acrylamide and its formation of hemoglobin adducts in various species, including rats, mice, and humans. These studies are crucial for understanding acrylamide's toxicological profile. For instance, Sumner et al. (2003) demonstrated how this compound helped in understanding the metabolism of acrylamide administered through various routes like oral, dermal, or inhalation in rats and mice, contributing to our understanding of its toxicity (Sumner et al., 2003).

Characterization and Quantitation of Urinary Metabolites

The use of this compound has enabled the detailed characterization and quantitation of urinary metabolites in both rats and mice. This is significant for toxicology studies as it provides insights into how acrylamide is processed in the body. A study by Sumner et al. (1992) utilized 13C NMR spectroscopy to identify metabolites of acrylamide in urine, which is critical for understanding its biotransformation and potential health impacts (Sumner et al., 1992).

Nuclear Magnetic Resonance Studies

This compound has been used in nuclear magnetic resonance (NMR) studies to understand the structure and behavior of polymers like poly(acrylamide). Hikichi et al. (1988) conducted a study that utilized 1H and 13C NMR to analyze poly(acrylamide), providing valuable information on its structure at the molecular level (Hikichi et al., 1988).

Quantitative Analysis of Labeled Proteins

The isotopic labeling of proteins with this compound is a method used in proteomic analysis. Faça et al. (2006) explored the application of acrylamide isotopes for quantitative analysis of proteins, demonstrating its utility in the field of proteomics (Faça et al., 2006).

Photoheterotrophic Metabolism Studies

The use of this compound has extended to microbiological research, such as studying the metabolism of acrylamide by microbial strains. Wampler and Ensign (2005) investigated the photoheterotrophic metabolism of acrylamide by a strain of Rhodopseudomonas palustris, using this compound to track metabolic pathways (Wampler & Ensign, 2005).

Polymer Research

Research on polymers like poly(acrylamide-co-acrylic acid) also benefits from the use of this compound. Liu et al. (2007) prepared poly(acrylamide-co-acrylic acid) using this compound, enabling detailed characterization through techniques like NMR (Liu et al., 2007).

Safety and Hazards

Acrylamide is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and eye irritation . It may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure .

Future Directions

Research on acrylamide hydrogels synthesized via frontal polymerization (FP) shows significant potential for biomedical applications and 3D printing . The FP approach enhances speed, efficiency, and safety, transforming monomers into fully cured polymers through a self-sustaining exothermic reaction .

properties

IUPAC Name

(113C)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745961
Record name (1-~13~C)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287399-24-0
Record name (1-~13~C)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-24-0
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Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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Yield
35%
Yield
65%

Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylamide-1-13C
Reactant of Route 2
Acrylamide-1-13C
Reactant of Route 3
Acrylamide-1-13C
Reactant of Route 4
Reactant of Route 4
Acrylamide-1-13C
Reactant of Route 5
Acrylamide-1-13C
Reactant of Route 6
Reactant of Route 6
Acrylamide-1-13C

Q & A

Q1: Why is Acrylamide-1-13C used in food analysis?

A1: this compound serves as an internal standard in gas chromatography/mass spectrometry (GC/MS) analysis for determining acrylamide levels in food []. Internal standards are crucial for accurate quantification as they help account for variations during sample preparation and analysis.

Q2: What are the advantages of using this compound as an internal standard for acrylamide analysis?

A2: this compound is chemically very similar to acrylamide, differing only by the presence of a non-radioactive carbon-13 isotope. This similarity ensures that this compound behaves almost identically to acrylamide during extraction and analysis []. This allows for accurate quantification of acrylamide in complex food matrices by comparing its signal to the known amount of this compound added.

Q3: How effective is the method described in the research for determining acrylamide in food?

A3: The research demonstrates that using this compound as an internal standard in the described GC/MS method achieves high recovery rates (97-105%) and excellent precision (relative standard deviations of 0.8-3.9%) for acrylamide analysis in various foods like potato chips, corn snacks, pretzels, and roasted tea []. This highlights the method's reliability and accuracy for quantifying acrylamide in different food matrices.

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